6-Chloro-N-[1-(2-methylpropyl)pyrazol-4-YL]pyridine-3-sulfonamide
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Overview
Description
6-Chloro-N-[1-(2-methylpropyl)pyrazol-4-YL]pyridine-3-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a chloro group, a pyrazole ring, and a pyridine sulfonamide moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-[1-(2-methylpropyl)pyrazol-4-YL]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Sulfonamide Formation: The final step involves the reaction of the chlorinated pyrazole with pyridine-3-sulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-[1-(2-methylpropyl)pyrazol-4-YL]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the sulfonamide moiety.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and boronic acids are typical reagents for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
6-Chloro-N-[1-(2-methylpropyl)pyrazol-4-YL]pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-N-[1-(2-methylpropyl)pyrazol-4-YL]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety can inhibit enzymes by mimicking the structure of natural substrates, while the pyrazole ring can interact with various receptors and proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-[1-(2-methylpropyl)pyrazol-4-YL]pyridine-2-sulfonamide: Similar structure but with the sulfonamide group at a different position on the pyridine ring.
6-Chloro-N-[1-(2-methylpropyl)pyrazol-4-YL]benzene-1-sulfonamide: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
The unique combination of the chloro group, pyrazole ring, and pyridine sulfonamide moiety in 6-Chloro-N-[1-(2-methylpropyl)pyrazol-4-YL]pyridine-3-sulfonamide contributes to its distinct chemical properties and potential applications. Its specific structural features allow for unique interactions with biological targets and make it a valuable compound in various fields of research.
Properties
IUPAC Name |
6-chloro-N-[1-(2-methylpropyl)pyrazol-4-yl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O2S/c1-9(2)7-17-8-10(5-15-17)16-20(18,19)11-3-4-12(13)14-6-11/h3-6,8-9,16H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEZPMJHDZLZGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)NS(=O)(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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